Bis(hexaméthyldisilazane) de thio

Vue d'ensemble

Description

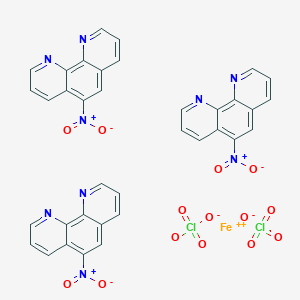

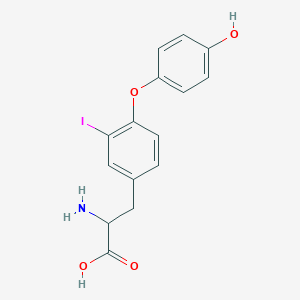

Thiobis(hexamethyldisilazane) is a chemical compound that has been explored as a new precursor for the deposition of sulfur on gold surfaces. This compound is characterized by its ability to rapidly modify surfaces, achieving high coverage values in a short time frame. The significance of thiobis(hexamethyldisilazane) lies in its potential applications in surface science and materials chemistry, particularly in the formation of sulfur films on gold .

Synthesis Analysis

The synthesis of thiobis(hexamethyldisilazane) is not directly detailed in the provided papers. However, its application in the deposition of sulfur on gold surfaces suggests that it is readily available for use in chemical processes. The compound's reactivity and the formation of dense sulfur films indicate that it can be synthesized in a way that makes it suitable for surface modification applications .

Molecular Structure Analysis

While the molecular structure of thiobis(hexamethyldisilazane) is not explicitly described in the provided papers, its effectiveness in sulfur deposition implies a structure that facilitates the formation of dense sulfur films. The molecular structure likely allows for the concerted cleavage of S-N chemical bonds, which is essential for the proposed adsorption mechanism .

Chemical Reactions Analysis

Thiobis(hexamethyldisilazane) undergoes a one-step concerted adsorption process to deposit sulfur on gold surfaces. This process is characterized by the fast modification of surfaces and the absence of initial deposition of fragments of the precursor. Instead, the deposition of sulfur is observed even after very short modification times. The chemical reactivity of sulfur transfer agents in organic synthesis supports the proposed mechanism, which involves the cleavage of S-N chemical bonds without the need for a dissociative reductive adsorption process .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiobis(hexamethyldisilazane) are inferred from its application in surface modification. The rapid and efficient modification process, as evidenced by cyclic voltammetry, X-ray photoelectron spectroscopy, and scanning tunneling microscopy, suggests that the compound possesses properties conducive to surface adsorption and film formation. The high coverage values and the formation of well-known rectangular structures on gold surfaces further support the compound's suitability for creating dense sulfur films .

Applications De Recherche Scientifique

Synthèse des hétérocycles

L'hexaméthyldisilazane (HMDS) est un réactif organosilicié polyvalent utilisé dans la synthèse des hétérocycles . Il offre de nombreuses applications et des solutions alternatives pour les réactions chimiques difficiles . La rupture de la liaison N–Si sert de source d'azote pratique (par exemple, dans les réactions multicomposants), tandis que la partie triméthylsilane peut participer à la formation d'hétérocycles par divers mécanismes (par exemple, en tant que promoteur de cyclisation) .

Chimie verte

HMDS est utilisé dans des réactions alignées sur les concepts de chimie verte, telles que les conditions sans solvant, les réactions assistées par micro-ondes, les procédures en un pot et les protocoles d'économie atomique .

Source d'azote

HMDS sert de source d'azote dans la synthèse des 2,4-diphénylquinazolines . En utilisant le TMSOTf comme catalyseur et le HMDS comme source d'azote, une série de 2,4-diphénylquinazolines ont été obtenues avec d'excellents rendements .

Réactions de Michael–aldol

HMDS est bien établi dans les réactions de Michael–aldol . Il offre une solution alternative pour ces réactions chimiques difficiles .

Agent de silylation

HMDS est utilisé comme agent de silylation . Il fournit une solution rentable et efficace pour les réactions de silylation

Mécanisme D'action

Target of Action

Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .

Mode of Action

Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .

Biochemical Pathways

Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .

Result of Action

The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .

Action Environment

The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Safety and Hazards

Orientations Futures

Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has shown remarkable potential in heterocyclic chemistry . It has been used in various chemical reactions, including the synthesis of trisubstituted imidazoles . Future research may explore more applications of this versatile organosilicon reagent .

Propriétés

IUPAC Name |

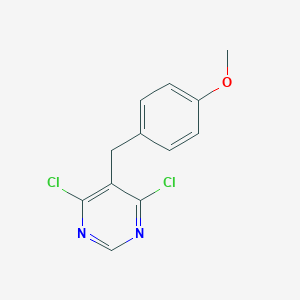

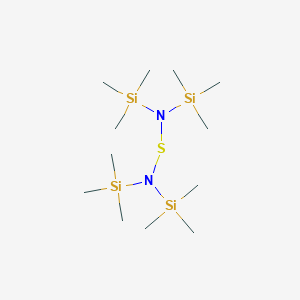

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTONGOLZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2SSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.